2-Furanmethanol, 5-(methylthio)-
Description
Structure
3D Structure
Properties
IUPAC Name |
(5-methylsulfanylfuran-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2S/c1-9-6-3-2-5(4-7)8-6/h2-3,7H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLILIGJUILLROD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(O1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for 2 Furanmethanol, 5 Methylthio
Established Synthetic Routes to Furanmethanol Derivatives
Traditional synthetic strategies for furan-based compounds provide a robust framework for accessing a variety of substituted furanmethanols. These methods, including reductive amination, Mannich-type reactions, and catalytic hydrogenation, are pivotal for creating analogues that serve as structural precedents for the target molecule.
Reductive amination is a highly effective method for synthesizing amines from carbonyl compounds. In the context of furanmethanol chemistry, 5-hydroxymethylfurfural (B1680220) (HMF), a key biomass-derived platform molecule, is a common starting material. The reductive amination of HMF yields valuable amine-containing furanmethanols. google.comjst.go.jpnycu.edu.tw This process typically involves the reaction of the aldehyde group in HMF with an amine source, such as ammonia (B1221849) or a primary/secondary amine, followed by the reduction of the resulting imine intermediate. nycu.edu.tw
This reaction is crucial for producing compounds like 5-(aminomethyl)-2-furanmethanol (AMF), a significant intermediate in medicinal chemistry. google.com Various catalytic systems have been developed to enhance the efficiency and selectivity of this transformation. Non-noble metal catalysts, particularly those based on nickel and cobalt, have shown considerable promise. nycu.edu.tw For instance, a Ni/SBA-15 catalyst has been used for the direct reductive amination of HMF with aqueous ammonia, achieving a high yield of AMF under relatively mild conditions. google.comresearchgate.net The high selectivity is attributed to the moderate hydrogenation activity of the nickel catalyst, which favors the formation of the primary amine without over-reduction or side reactions. nycu.edu.tw
| Catalyst | Substrate | Amine Source | Product | Yield | Conditions | Reference(s) |
| Ni/SBA-15 | HMF | Aqueous NH₃ | AMF | 89.8% | 100°C, 4 h | researchgate.net |
| Raney Co | HMF | NH₃/H₂ | HMFA | 99.5% | - | jst.go.jp |
| Ir/C | HMF | NH₃/H₂ | AMF | 92.0% | 50 min | google.com |
This table presents selected research findings on the reductive amination of HMF.
The Mannich reaction is a three-component condensation reaction that provides a powerful tool for the C-C bond formation and introduction of an aminomethyl group onto an active hydrogen-containing substrate. beilstein-journals.orgontosight.ai In furan (B31954) chemistry, this reaction is employed to synthesize various furan-substituted amines. researchgate.nethmdb.ca A notable example is the synthesis of 5-dimethylaminomethyl-2-furanmethanol, an important precursor for the anti-ulcer drug ranitidine. researchgate.netacs.orgchempap.orggoogle.com
The reaction typically involves an amine, a non-enolizable aldehyde (like formaldehyde), and a compound with an acidic proton. ontosight.ai For furan derivatives, the furan ring itself can act as the nucleophile. researchgate.net An improved process for synthesizing 5-dimethylaminomethyl-2-furanmethanol utilizes the reaction of 2-furanmethanol with bis(dimethylamino)methane under acidic conditions, such as in acetic acid. acs.orgchempap.org This method is reported to give a purer product and is more suitable for large-scale preparations compared to traditional routes involving formaldehyde (B43269) and dimethylamine (B145610) hydrochloride. acs.org
| Substrate | Reagents | Product | Yield | Conditions | Reference(s) |
| 2-Furanmethanol | bis(dimethylamino)methane, Acetic Acid | 5-Dimethylaminomethyl-2-furanmethanol | 94% | Room temp, 18h | acs.org |
| Furan | Methanal, Primary/Secondary Amine, HCl | Furan-substituted amine | Good | Acidic, then basic neutralization | researchgate.net |
This table illustrates examples of Mannich-type reactions for synthesizing furan-substituted amines.
Catalytic hydrogenation is a fundamental and widely used industrial process for the reduction of functional groups. The synthesis of 2-furanmethanol itself is primarily achieved through the catalytic hydrogenation of furfural (B47365), which is readily produced from lignocellulosic biomass. scispace.com This process can be carried out in either the gas or liquid phase, with copper-based catalysts being common in industrial applications. scispace.com
Extending this logic to the synthesis of the target compound, 2-Furanmethanol, 5-(methylthio)- , a plausible and direct route involves the catalytic hydrogenation of its corresponding aldehyde precursor, 5-methylthio-2-furaldehyde . The synthesis of 5-methylthio-2-furaldehyde has been described, starting from 5-bromo-2-furaldehyde, which is reacted with sodium sulfide (B99878) and subsequently with methyl iodide. rsc.org The resulting 5-methylthio-2-furaldehyde can then be reduced to the target alcohol. The selective hydrogenation of the aldehyde group in the presence of the sulfur-containing furan ring is a standard transformation, with various catalysts like Ni, Pd, or Ru being potentially effective. chemicalpapers.com
Novel and Emerging Synthetic Pathways for 2-Furanmethanol, 5-(methylthio)-
Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and stereoselective methods. These emerging strategies are highly relevant for the synthesis of complex and functionalized furan derivatives like 2-Furanmethanol, 5-(methylthio)-.
The development of stereoselective synthetic methods is crucial for producing enantiomerically pure compounds, particularly for pharmaceutical applications. While specific stereoselective syntheses for 2-Furanmethanol, 5-(methylthio)- are not detailed in the literature, general strategies for the asymmetric synthesis of substituted furan derivatives can be applied. jst.go.jpresearchgate.netorgsyn.org
For instance, iridium-catalyzed transfer hydrogenation has been used for the enantioselective carbonyl allylation and crotylation of 5-substituted-2-furan methanols and the corresponding furfurals. This demonstrates that the furan core is amenable to highly stereoselective transformations. Furthermore, stereoselective synthesis of highly substituted tetrahydrofurans, which are hydrogenated derivatives of furans, has been achieved through various methods, indicating the potential to control stereochemistry in this class of compounds. google.comresearchgate.net The synthesis of furan-substituted cyclobutanol (B46151) segments has also been accomplished with stereocontrol, showcasing the ability to construct complex chiral structures containing a furan moiety. jst.go.jp Future research could focus on adapting these catalytic asymmetric methods to the reduction of 5-methylthio-2-furaldehyde or other suitable precursors to obtain chiral 2-Furanmethanol, 5-(methylthio)-.
The shift towards green chemistry has put a strong emphasis on the use of renewable resources. Furan derivatives are at the forefront of this movement, as their primary precursors, furfural and 5-hydroxymethylfurfural (HMF), are readily derived from the dehydration of carbohydrates found in biomass.
A particularly innovative and sustainable approach has been reported for the synthesis of a related sulfur-containing furan, 5-((methylthio)methyl)-2-furfural (MTMF), directly from carbohydrates in a one-pot process. chemicalpapers.com In this method, dimethyl sulfoxide (B87167) (DMSO) serves as both the solvent and the source of the methylthio group, reacting with the HMF formed in situ from the dehydration of sugars like glucose or fructose. This process is catalyzed by Sn-Mont (tin hydroxide (B78521) nanoparticles-embedded montmorillonite) and represents a significant step towards the sustainable production of functionalized furan derivatives. chemicalpapers.com While the product has a different substitution pattern (a thiomethyl group on the side chain), this strategy highlights the potential for developing direct, biomass-to-product pathways for sulfur-containing furans. The direct synthesis of 2-furanmethanol and 5-hydroxymethyl furfural from waste Gmelina arborea leaves further underscores the viability of using waste biomass as a feedstock.
Organometallic Catalysis in Furan Functionalization
The introduction of substituents onto the furan ring can be effectively achieved through organometallic catalysis. While specific literature detailing the direct application of organometallic catalysts for the synthesis of 2-Furanmethanol, 5-(methylthio)- is not extensively documented, general principles of furan functionalization can be applied.
One relevant area of research is the metal-catalyzed functionalization of furan rings. For instance, studies on biomass conversion have shown that the presence of alkali metals, such as potassium, can influence the product distribution during the thermal processing of biomass. In the context of torrefaction, which involves heating biomass in an inert atmosphere, the presence of potassium carbonate (K₂CO₃) has been observed to increase the yield of 2-furanmethanol from the decomposition of wood. This suggests a catalytic role of the metal in the formation of the furanmethanol structure. While not a direct synthesis of the 5-(methylthio)- derivative, it highlights the potential for metal species to mediate reactions involving the furan core.
Furthermore, palladium-catalyzed cross-coupling reactions are a powerful tool for C-S bond formation on aromatic and heteroaromatic rings. It is conceivable that a 5-halo-2-furanmethanol derivative could be coupled with a methylthiolate source in the presence of a palladium catalyst to yield the target compound. The choice of ligand, palladium precursor, and reaction conditions would be critical to achieving high selectivity and yield.
Another approach could involve the use of organolithium reagents. Lithiation of a suitably protected 2-furanmethanol at the 5-position, followed by quenching with a sulfur electrophile like dimethyl disulfide (CH₃SSCH₃), is a plausible route. The regioselectivity of the lithiation would be a key factor to control.
Optimization of Reaction Conditions and Yields in Furanmethanol Synthesis
The optimization of reaction conditions is paramount to achieving high yields and purity in the synthesis of substituted furanmethanols. Key parameters that are typically varied include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of the reactants and catalysts.
In related syntheses of substituted furanmethanols, the choice of solvent has been shown to have a significant impact on the reaction outcome. For example, in multi-component reactions, solvents such as ethanol (B145695), methanol, acetonitrile, and dimethylformamide (DMF) have been investigated, with refluxing ethanol often providing superior yields. The polarity and boiling point of the solvent can influence the solubility of reactants and the rate of reaction.
The effect of temperature is also a critical factor. While some reactions proceed efficiently at room temperature, others require heating to reflux to achieve a reasonable reaction rate and yield. However, excessively high temperatures can lead to the formation of undesired byproducts or the decomposition of the furan ring, which is known to be sensitive to strong acids and high heat.
Reaction time is another parameter that requires careful optimization. Prolonging the reaction time does not always lead to an increase in yield and can sometimes result in the degradation of the product. Monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time.
The following table provides a hypothetical set of experiments for the optimization of a key reaction step, illustrating the systematic approach required.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetonitrile | 25 | 12 | Trace |
| 2 | DMF | 25 | 12 | Trace |
| 3 | Ethanol | 25 | 12 | Trace |
| 4 | Acetonitrile | Reflux | 6 | 15 |
| 5 | DMF | Reflux | 6 | 35 |
| 6 | Ethanol | Reflux | 6 | 85 |
| 7 | Ethanol | Reflux | 12 | 84 |
This is a representative data table illustrating an optimization process and does not reflect actual experimental results for the synthesis of 2-Furanmethanol, 5-(methylthio)-.
Based on such a systematic study, the optimal conditions can be identified to maximize the yield of the desired product. For the synthesis of 2-Furanmethanol, 5-(methylthio)-, a careful optimization of each synthetic step would be necessary to develop an efficient and high-yielding process.
Iii. Chemical Reactivity and Transformation Mechanisms of 2 Furanmethanol, 5 Methylthio
Furan (B31954) Ring Reactivity and Aromatic Transformations
The furan ring in 2-Furanmethanol, 5-(methylthio)- is an electron-rich aromatic system, making it susceptible to a range of reactions that can either preserve or alter its aromatic character.
Electrophilic and Nucleophilic Reaction Pathways
The furan ring's reactivity is dictated by the substituents it bears. The methylthio group at the 5-position is known to enhance the potential for nucleophilic substitution reactions on the furan ring. vulcanchem.com Kinetic studies on related compounds, such as 2-Y-3-(5-methylthio-2-furyl)acrylonitriles, have investigated the rate of nucleophilic replacement, demonstrating the ring's susceptibility to attack by various nucleophiles like secondary cyclic amines. chemicalpapers.com
Conversely, the electron-rich nature of the furan ring makes it a target for electrophilic attack. Oxidation of the furan ring, a process initiated by electrophilic species, is a critical metabolic pathway for many furan-containing compounds. nih.gov This oxidation can lead to the formation of reactive electrophilic intermediates, such as epoxides or cis-enediones, which can subsequently react with cellular nucleophiles. nih.gov The specific pathway and the nature of the intermediate are influenced by the substitution pattern on the furan ring. nih.gov
Ring Opening and Rearrangement Mechanisms
The furan ring of 2-Furanmethanol, 5-(methylthio)- can undergo ring-opening and rearrangement reactions, often subsequent to an initial transformation like a cycloaddition. For instance, a related derivative, 5-(methylthio)-2-furfuryl propargyl ether, undergoes an intramolecular Diels-Alder reaction where the initial cycloadduct is not isolated but proceeds to a ring-opening of the oxygen bridge to form a zwitterionic intermediate. nycu.edu.tw This intermediate can then undergo a novel rearrangement involving the migration of the methylthio group to yield an aromatized product. nycu.edu.twnycu.edu.tw
Another pathway for ring-opening involves direct nucleophilic attack on the furan core. In the synthesis of Donor-Acceptor Stenhouse Adducts (DASAs), the furan ring-opening is achieved by reaction with a secondary amine nucleophile. nih.gov The rate of this reaction is highly dependent on the nucleophilicity of the amine and the electrophilicity of acceptor groups attached to the furan. nih.gov
Cycloaddition Reactions (e.g., Diels–Alder)
The furan moiety serves as a diene in cycloaddition reactions, most notably the Diels-Alder [4+2] cycloaddition. mdpi.com The reaction of furan derivatives with various dienophiles, such as maleimides, is a well-established method for constructing bicyclic systems. nih.gov In compounds structurally similar to 2-Furanmethanol, 5-(methylthio)-, such as 2-furanmethanethiol, a remarkable chemoselectivity for the Diels-Alder reaction over other potential pathways like conjugate addition has been observed when reacted with dienophiles like maleic anhydride (B1165640). researchgate.net
The intramolecular Diels-Alder reaction of furan derivatives tethered to a dienophile is also a significant transformation pathway. nycu.edu.twnycu.edu.tw In the case of furfuryl propargyl ethers bearing a 5-methylthio group, the reaction proceeds via an intramolecular cycloaddition, followed by a rearrangement of the methylthio group, highlighting the influence of the sulfur-containing substituent on the reaction cascade. nycu.edu.tw
| Reaction Type | Reactants | Key Features | Products |
| Intermolecular Diels-Alder | 2-Furanmethanethiol and Maleic Anhydride | Chemoselective cycloaddition over conjugate addition. researchgate.net | Bicyclic adducts researchgate.net |
| Intramolecular Diels-Alder | 5-(Methylthio)-2-furfuryl Propargyl Ether | Followed by methylthio group migration. nycu.edu.tw | Rearranged aromatic products nycu.edu.tw |
| [8+2] Cycloaddition | 5-Substituted-furan-2(3H)-ones and 8,8-Dicyanoheptafulvene | Organocatalytic Brønsted base activation. nih.govnih.gov | Polycyclic γ-lactone derivatives nih.gov |
Transformations of the Hydroxymethyl Functional Group
The hydroxymethyl group at the 2-position of the furan ring is a primary alcohol and thus undergoes characteristic reactions such as oxidation, etherification, and esterification.
Oxidation Processes
The primary alcohol of the hydroxymethyl group can be selectively oxidized to the corresponding aldehyde, 5-(methylthio)-2-furancarboxaldehyde. Conversely, the aldehyde can be reduced back to 2-Furanmethanol, 5-(methylthio)-. vulcanchem.com The oxidation of similar structures, like 5-hydroxymethylfurfural (B1680220) (HMF), to aldehydes and carboxylic acids has been extensively studied using various catalytic systems, including those based on manganese, molybdenum, and platinum-loaded TiO2. nih.govrsc.orgresearchgate.net These studies provide models for the expected reactivity of 2-Furanmethanol, 5-(methylthio)-. For instance, selective oxidation of HMF's hydroxymethyl group can yield 2,5-diformylfuran (DFF). researchgate.net Furthermore, the methylthio group itself is susceptible to oxidation, potentially forming a sulfoxide (B87167) or a sulfone under appropriate conditions.
| Oxidizing Agent/Catalyst | Substrate Example | Product |
| Manganese Dioxide (MnO₂) | 5,5'-bis(hydroxymethyl)furoin (DHMF) | 5,5'-bis(hydroxymethyl)furil (BHMF) nih.gov |
| Molybdenum-based catalysts | 5-Hydroxymethylfurfural (HMF) | 2,5-Furandicarboxylic acid (FDCA) rsc.org |
| Pt-loaded TiO₂ (Photoelectrocatalytic) | 5-Hydroxymethylfurfural (HMF) | 2,5-Furandicarbaldehyde researchgate.net |
Etherification and Esterification Reactions
As a typical primary alcohol, 2-Furanmethanol, 5-(methylthio)-, readily participates in etherification and esterification reactions. atamanchemicals.com The synthesis of 5-(methylthio)-2-furfuryl propargyl ether from 5-(methylthio)-2-furfuryl alcohol via reaction with propargyl bromide is a documented example of etherification. nycu.edu.tw
Esterification can be achieved by reacting the alcohol with an acid anhydride or acyl chloride. For example, the related compound 5-[4-(dimethylamino)butyl]-2-furanmethanol reacts with acetic anhydride to form the corresponding acetate (B1210297) ester. google.com Similarly, new sulfur-containing flavor compounds have been synthesized through the esterification of 4-ethyloctanoyl chloride with related sulfur-containing furan alcohols and thiols. researchgate.net
| Reaction | Reagents | Product Type |
| Etherification | Propargyl bromide, n-BuLi nycu.edu.tw | Propargyl Ether nycu.edu.tw |
| Esterification | Acetic anhydride, Sodium acetate google.com | Acetate Ester google.com |
Dehydration and Condensation Reactions
The hydroxymethyl group of 2-Furanmethanol, 5-(methylthio)- is susceptible to acid-catalyzed dehydration and subsequent condensation or polymerization reactions, a characteristic shared with its parent compound, furfuryl alcohol. atamanchemicals.comscience.gov In the presence of acid, the hydroxyl group is protonated, forming a good leaving group (water). The departure of water generates a resonance-stabilized furfuryl carbocation. The presence of the 5-methylthio group, an electron-donating substituent, is expected to further stabilize this carbocationic intermediate, potentially accelerating the rate of reaction compared to unsubstituted furfuryl alcohol.
These reactive carbocation intermediates can then undergo several reaction pathways:
Polycondensation: The most common pathway is intermolecular reaction, where the carbocation attacks the C5 position of another furan ring, leading to the formation of methylene-bridged dimers, trimers, and eventually higher oligomers. science.govnih.gov This process, known as polycondensation, results in the formation of a cross-linked resin, often referred to as poly(furfuryl alcohol). atamanchemicals.comnih.gov The reaction typically begins with the formation of a dimer, followed by the addition of more monomer units. science.gov
Ring Opening: Under certain conditions, particularly in aqueous solutions, the furan ring itself can undergo acid-catalyzed ring-opening, leading to the formation of levulinic acid and other degradation products. atamanchemicals.comrsc.org Studies on furfuryl alcohol have shown that polymerization tends to dominate over ring-opening reactions, especially in non-aqueous solvents like methanol. rsc.org
The general scheme for the initial stages of acid-catalyzed condensation is depicted below:
Figure 1: Simplified mechanism of the initial acid-catalyzed condensation of 2-Furanmethanol, 5-(methylthio)-.
| Reactant | Conditions | Major Products | Reaction Type |
| Furfuryl Alcohol | Acid catalyst (e.g., H₂SO₄), Heat | Poly(furfuryl alcohol), Dimers, Trimers | Polycondensation |
| Furfuryl Alcohol | Acid catalyst, Water | Polymerization products, Levulinic acid | Condensation, Ring-opening |
| Furfuryl Alcohol | Acid catalyst, Methanol | Methyl levulinate | Acetalization, Rearrangement |
This table presents generalized reactions for the parent compound, furfuryl alcohol, which are analogous to the expected reactivity of 2-Furanmethanol, 5-(methylthio)-. atamanchemicals.comnih.govrsc.org
Reactivity of the Methylthio Substituent
The methylthio (-SCH₃) group at the C5 position introduces a new reactive center to the molecule. The sulfur atom, with its lone pairs of electrons and its ability to exist in various oxidation states, significantly influences the compound's chemical behavior.
Sulfur Oxidation Pathways
The thioether functionality is readily susceptible to oxidation. Treatment of 2-Furanmethanol, 5-(methylthio)- or related 5-methylthio-furan derivatives with oxidizing agents can convert the sulfur atom into a sulfoxide or a sulfone. inchem.org These transformations dramatically alter the electronic properties of the substituent, converting the electron-donating methylthio group into the strongly electron-withdrawing methylsulfinyl (-SOCH₃) and methylsulfonyl (-SO₂CH₃) groups.
Common oxidation conditions involve using reagents like hydrogen peroxide in acetic acid. chempap.org The stepwise oxidation allows for the selective formation of either the sulfoxide or, with stronger conditions or excess oxidant, the sulfone.
Formation of Sulfoxide: 5-(methylthio)furan derivative + [O] → 5-(methylsulfinyl)furan derivative
Formation of Sulfone: 5-(methylthio)furan derivative + 2[O] → 5-(methylsulfonyl)furan derivative
These oxidation reactions have been documented for various furan derivatives. chempap.orgnih.govchemicalpapers.com For instance, 2-Y-3-(5-methylthio-2-furyl)acrylonitriles are oxidized to their corresponding 5-methylsulfonyl derivatives using a 30% hydrogen peroxide solution in glacial acetic acid. chempap.org
| Starting Material | Oxidizing Agent | Product | Reference |
| 2-Y-3-(5-methylthio-2-furyl)acrylonitriles | H₂O₂, Acetic Acid | 2-Y-3-(5-methylsulfonyl-2-furyl)acrylonitriles | chempap.org |
| 5-methylthio-2-furaldehyde derivatives | Not specified | 5-methylsulfinyl and 5-methylsulfonyl derivatives | nih.gov |
| Furan monosulfides (general) | Not specified | Sulfoxides and Sulfones | inchem.org |
Thioether-Related Addition and Elimination Reactions
The methylthio group can participate in substitution reactions, acting as a leaving group. This reactivity is significantly enhanced when the sulfur is oxidized to the more potent leaving groups, methylsulfinyl or methylsulfonyl. In furan systems activated by other electron-withdrawing groups, the 5-methylsulfonyl group can be displaced by nucleophiles in an SNAr-type mechanism. chempap.orgchemicalpapers.com
Kinetic studies on the nucleophilic substitution of 2-Y-3-(5-methylsulfonyl-2-furyl)acrylonitriles with secondary amines like piperidine (B6355638) and morpholine (B109124) have shown that the reaction proceeds via a nucleophilic attack at the C5 position of the furan ring. chempap.org
Furthermore, C-S bond cleavage can be achieved under various conditions, including transition-metal-free methods, although specific examples for 2-Furanmethanol, 5-(methylthio)- are not extensively documented. rsc.org Reductive cleavage of the methylthio group is also a known transformation for some sulfur-containing heterocycles.
Ligand Formation and Metal Coordination
The sulfur atom of the methylthio group possesses lone pairs of electrons, enabling it to act as a soft Lewis base and coordinate to transition metals. Thioether-functionalized N-heterocyclic carbenes (NHCs) have been shown to form stable complexes with metals like rhodium, where the thioether function can exhibit hemilability (reversibly coordinate and de-coordinate). acs.org
While specific studies on 2-Furanmethanol, 5-(methylthio)- as a ligand are scarce, its structural motifs suggest several potential coordination modes:
Monodentate Coordination: The sulfur atom can act as a simple monodentate ligand, binding to a single metal center.
Bidentate Chelation: The molecule could act as a bidentate chelating ligand, coordinating to a metal center through both the sulfur atom and the oxygen of the hydroxymethyl group, forming a stable chelate ring.
Bridging Ligand: The molecule could bridge two or more metal centers.
The coordination chemistry of thioether-carboranes with rhenium and osmium clusters has been explored, demonstrating the robust ability of thioether groups to bind to polynuclear metal complexes. sc.edu This suggests that 2-Furanmethanol, 5-(methylthio)- could be a valuable ligand in coordination chemistry and catalysis.
Intramolecular and Intermolecular Reaction Pathways in Complex Systems
The presence of multiple functional groups allows 2-Furanmethanol, 5-(methylthio)- and its derivatives to participate in complex intramolecular and intermolecular reactions, such as cycloadditions. The furan ring can act as a 4π diene component in Diels-Alder reactions.
A notable example is the intramolecular Diels-Alder reaction of furan (IMDAF). Studies on 5-(methylthio)-2-furfuryl propargyl ethers have shown that these compounds undergo a base-catalyzed intramolecular Diels-Alder reaction. nycu.edu.tw This reaction proceeds through the formation of an initial cycloadduct (an oxa-bridged species), which is unstable. The intermediate then undergoes a novel rearrangement involving the migration of the methylthio group to afford a highly functionalized aromatic product. nycu.edu.twnycu.edu.tw
This cascade reaction highlights a sophisticated pathway where the furan ring, a tethered dienophile, and the methylthio substituent all play crucial roles in the transformation. The reaction is believed to proceed intramolecularly via tight ion pairs. nycu.edu.tw Such complex, domino, or cascade reactions are of significant interest in synthetic chemistry for building complex molecular architectures efficiently. nih.gov
Figure 2: Simplified pathway for the intramolecular Diels-Alder/rearrangement cascade of a 5-(methylthio)-2-furfuryl derivative. nycu.edu.twnycu.edu.tw
| Furan Derivative System | Reaction Type | Key Features | Resulting Structure | Reference |
| 5-(Methylthio)-2-furfuryl propargyl ethers | Base-catalyzed Intramolecular Diels-Alder | Formation of allenyl ether intermediate, cyclization, 1,4-rearrangement of methylthio group | Functionalized phenol (B47542) derivatives | nycu.edu.twnycu.edu.tw |
| 2-Amido-5-methylthio-furans with tethered alkenes | Thermal Intramolecular Diels-Alder | Cycloaddition followed by a 1,2-methylthio shift | Tricyclic lactams | nih.gov |
Iv. Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are fundamental techniques for structural assignment. The chemical shift (δ) of each nucleus in the spectrum corresponds to its electronic environment, while the splitting patterns (multiplicity) in ¹H NMR reveal the number of adjacent protons.
For 2-Furanmethanol, 5-(methylthio)-, the expected ¹H NMR spectrum would feature distinct signals for the methylthio protons, the hydroxymethyl protons, and the two protons on the furan (B31954) ring. The ¹³C NMR spectrum would correspondingly show six unique signals for the six carbon atoms in the molecule.
¹H NMR: The protons of the methylthio group (-SCH₃) are expected to appear as a sharp singlet in the upfield region. The methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet, or a doublet if coupled to the hydroxyl proton. The hydroxyl proton (-OH) itself would present as a broad singlet, with its chemical shift being concentration and solvent dependent. The two protons on the furan ring (H-3 and H-4) are expected to appear as doublets due to coupling with each other.
¹³C NMR: The spectrum would display signals for the five carbons of the substituted furan ring and one for the methylthio carbon. The chemical shifts are influenced by the electronegativity of the oxygen and sulfur atoms and the aromaticity of the furan ring. The carbon bearing the hydroxymethyl group (C-2) and the one bearing the methylthio group (C-5) would be significantly affected.
Predicted NMR Data for 2-Furanmethanol, 5-(methylthio)-
This data is predicted based on the analysis of similar furan derivatives.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -SCH₃ | 2.4 - 2.6 (s, 3H) | 15 - 20 |
| -CH₂OH | 4.5 - 4.7 (s, 2H) | 55 - 60 |
| -OH | Variable (br s, 1H) | - |
| Furan H-3 | 6.2 - 6.4 (d, 1H) | 108 - 112 |
| Furan H-4 | 6.1 - 6.3 (d, 1H) | 110 - 114 |
| Furan C-2 | - | 155 - 160 |
| Furan C-5 | - | 150 - 155 |
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically over two to three bonds. For 2-Furanmethanol, 5-(methylthio)-, a key cross-peak in the COSY spectrum would confirm the coupling between the H-3 and H-4 protons of the furan ring, establishing their adjacency. researchgate.netyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). columbia.edu This technique would definitively link the proton signals of the methylthio, hydroxymethyl, and furan ring protons to their corresponding carbon signals in the ¹³C spectrum. rsc.orgresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically two to three bonds). columbia.edu This is particularly powerful for connecting structural fragments. For instance, HMBC would show correlations from the -CH₂OH protons to the C-2 and C-3 carbons of the furan ring, and from the -SCH₃ protons to the C-5 carbon, thus confirming the substitution pattern on the furan ring. rsc.orgresearchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with very high accuracy (typically to within 0.001 Da). This allows for the unambiguous determination of the elemental formula of a compound from its exact mass. The molecular formula for 2-Furanmethanol, 5-(methylthio)- is C₆H₈O₂S.
Calculated Exact Mass for 2-Furanmethanol, 5-(methylthio)-
| Property | Value |
| Molecular Formula | C₆H₈O₂S |
| Monoisotopic Mass | 144.02450 Da |
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and fragmented to produce product ions. The resulting fragmentation pattern provides valuable structural information. For 2-Furanmethanol, 5-(methylthio)-, the parent molecular ion [M]⁺ would be expected to undergo characteristic fragmentation pathways, including:
Loss of a hydroxyl radical (•OH) or water (H₂O) from the hydroxymethyl group.
Cleavage of the methyl group (•CH₃) or the entire methylthio group (•SCH₃).
Loss of formaldehyde (B43269) (CH₂O) from the hydroxymethyl group.
Cleavage of the C-S bond.
Fragmentation of the furan ring itself, a common pathway for furan derivatives.
Analysis of these fragments allows for the reconstruction of the molecule's structure and confirms the identity and position of the substituents.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrational frequencies of its bonds. tandfonline.com
Predicted Characteristic Vibrational Frequencies for 2-Furanmethanol, 5-(methylthio)-
This data is predicted based on the analysis of similar furan and thioether compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching, broad | 3200 - 3500 |
| C-H (Aromatic/Furan) | Stretching | 3100 - 3150 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=C (Furan Ring) | Stretching | 1500 - 1650 |
| C-O (Alcohol) | Stretching | 1000 - 1260 |
| C-O-C (Furan Ring) | Asymmetric Stretch | 1200 - 1250 |
| C-S (Thioether) | Stretching | 600 - 800 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique that measures the absorption of infrared radiation by a molecule. Different functional groups absorb IR radiation at characteristic frequencies, causing the bonds within the molecule to vibrate. An IR spectrum is a plot of absorbance or transmittance versus frequency (typically expressed in wavenumbers, cm⁻¹), which serves as a "molecular fingerprint."
For "2-Furanmethanol, 5-(methylthio)-", the IR spectrum is expected to display characteristic absorption bands corresponding to its primary functional groups: the hydroxyl (-OH) group, the furan ring, the carbon-sulfur (-S-CH₃) bond, and the methylene (-CH₂-) bridge. Based on established correlation tables and spectra of similar compounds like furfuryl alcohol, the anticipated IR absorption bands are detailed in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | O-H stretching | 3200-3600 | Strong, broad |
| Aromatic C-H (furan) | C-H stretching | 3100-3150 | Medium |
| Aliphatic C-H (-CH₂-, -CH₃) | C-H stretching | 2850-3000 | Medium to weak |
| Furan Ring | C=C stretching | 1500-1650 | Medium to strong |
| Furan Ring | C-O-C stretching | 1000-1300 | Strong |
| Primary Alcohol | C-O stretching | 1000-1075 | Strong |
| Methylene (-CH₂-) | C-H bending (scissoring) | 1450-1485 | Medium |
| Methyl (-CH₃) | C-H bending (asymmetric) | ~1450 | Medium |
| Methyl (-CH₃) | C-H bending (symmetric) | ~1375 | Medium |
| Carbon-Sulfur (-S-CH₃) | C-S stretching | 600-800 | Weak to medium |
| This table is predictive and based on general spectroscopic principles and data for analogous compounds. Actual experimental values may vary. |
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational spectroscopy technique to IR spectroscopy. It involves inelastic scattering of monochromatic light, usually from a laser. The frequency shifts between the incident and scattered light correspond to the vibrational frequencies of the molecules. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. Therefore, symmetric vibrations and bonds involving heavier atoms often produce strong Raman signals.
For "2-Furanmethanol, 5-(methylthio)-", Raman spectroscopy would be particularly useful for identifying the C-S bond and the symmetric vibrations of the furan ring, which may be weak or difficult to resolve in the IR spectrum. A combined spectroscopic and theoretical study on the related compound furfuryl alcohol has shown the utility of Raman spectroscopy in assigning its fundamental vibrational frequencies. nist.gov The expected Raman shifts for the target compound are summarized below.
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| Aromatic C-H (furan) | C-H stretching | 3100-3150 | Strong |
| Aliphatic C-H (-CH₂-, -CH₃) | C-H stretching | 2850-3000 | Strong |
| Furan Ring | Ring breathing/stretching | 1300-1600 | Strong |
| Carbon-Sulfur (-S-CH₃) | C-S stretching | 600-800 | Strong |
| Hydroxyl (-OH) | O-H stretching | 3200-3600 | Weak |
| This table is predictive and based on general spectroscopic principles and data for analogous compounds. Actual experimental values may vary. |
X-ray Diffraction for Solid-State Structural Analysis
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. When a beam of X-rays strikes a crystal, the atoms in the crystal lattice diffract the X-rays into a specific pattern of spots. By analyzing the positions and intensities of these diffracted spots, it is possible to determine the crystal system, space group, and the precise coordinates of each atom within the unit cell.
As of the latest literature search, no publicly available X-ray diffraction data or crystal structure for "2-Furanmethanol, 5-(methylthio)-" has been reported. If a single crystal of the compound were to be grown and analyzed, the resulting data would provide invaluable information, including:
Crystal System: The type of crystal lattice (e.g., monoclinic, orthorhombic, etc.).
Space Group: The symmetry elements present in the crystal.
Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles they form.
Conformation: The specific three-dimensional arrangement of the molecule in the solid state, including the orientation of the hydroxymethyl and methylthio groups relative to the furan ring.
Intermolecular Interactions: The presence and geometry of hydrogen bonds (involving the -OH group) and other non-covalent interactions that stabilize the crystal packing.
The table below illustrates the type of data that would be obtained from a successful X-ray diffraction study.
| Crystallographic Parameter | Information Provided |
| Crystal System | The basic crystal lattice structure. |
| Space Group | The symmetry of the crystal. |
| a, b, c (Å) | The dimensions of the unit cell. |
| α, β, γ (°) | The angles of the unit cell. |
| V (ų) | The volume of the unit cell. |
| Z | The number of molecules per unit cell. |
| ρ (g/cm³) | The calculated density of the crystal. |
| This table represents the type of data that would be generated from an X-ray diffraction experiment. No experimental data is currently available for this specific compound. |
V. Computational Chemistry and Theoretical Modeling of 2 Furanmethanol, 5 Methylthio
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic behavior of 2-Furanmethanol, 5-(methylthio)-. These methods provide detailed information about the molecule's geometry, stability, and electronic properties.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules due to its balance of accuracy and computational cost. globalresearchonline.netuobaghdad.edu.iq For 2-Furanmethanol, 5-(methylthio)-, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can be employed to determine its optimized molecular geometry. nanobe.org These calculations would reveal key structural parameters, including bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule.
Furthermore, DFT is instrumental in analyzing the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for predicting the molecule's reactivity. A smaller HOMO-LUMO energy gap generally indicates higher reactivity. For substituted furans, the nature and position of the substituents significantly influence these energies. The electron-donating nature of the hydroxymethyl and methylthio groups is expected to affect the electron density distribution across the furan (B31954) ring.
Molecular Electrostatic Potential (MEP) maps, also generated through DFT calculations, visualize the charge distribution and are useful for identifying sites susceptible to electrophilic and nucleophilic attack. In 2-Furanmethanol, 5-(methylthio)-, the oxygen and sulfur atoms would be expected to be regions of high electron density, while the hydrogen of the hydroxyl group would be a region of lower electron density.
Table 1: Hypothetical DFT-Calculated Properties of 2-Furanmethanol, 5-(methylthio)-
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | ~2.5 D | Indicates overall polarity of the molecule |
Note: The values in this table are hypothetical and serve as illustrative examples of what could be obtained from DFT calculations.
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of theoretical accuracy compared to DFT for certain properties, albeit at a greater computational expense. arabjchem.org These methods are particularly valuable for obtaining highly accurate energies and for studying systems where electron correlation effects are critical. For 2-Furanmethanol, 5-(methylthio)-, ab initio calculations could be used to refine the energetic landscape, providing more precise values for conformational energies and reaction barriers. Comparing results from DFT and ab initio methods can provide a more robust understanding of the molecule's properties. arabjchem.org
Molecular Dynamics Simulations for Conformational Analysis
The flexibility of the hydroxymethyl and methylthio side chains in 2-Furanmethanol, 5-(methylthio)- leads to a complex conformational landscape. Molecular dynamics (MD) simulations are a powerful tool for exploring the different conformations of a molecule over time and determining their relative stabilities. plos.org By simulating the motion of the atoms based on a force field, MD simulations can map the potential energy surface and identify the most populated conformers at a given temperature. Such studies have been performed on related furan derivatives to understand their conformational preferences. researchgate.net
For 2-Furanmethanol, 5-(methylthio)-, MD simulations would likely reveal several low-energy conformers distinguished by the orientation of the -CH₂OH and -SCH₃ groups relative to the furan ring. Understanding the conformational preferences is crucial as different conformers can exhibit different reactivities and biological activities.
Table 2: Potential Low-Energy Conformers of 2-Furanmethanol, 5-(methylthio)- from MD Simulations
| Conformer | Dihedral Angle (C4-C5-S-C) | Dihedral Angle (C1-C2-C-O) | Relative Energy (kcal/mol) |
| 1 | ~60° (gauche) | ~60° (gauche) | 0.0 |
| 2 | ~180° (trans) | ~60° (gauche) | 0.8 |
| 3 | ~60° (gauche) | ~180° (trans) | 1.2 |
| 4 | ~180° (trans) | ~180° (trans) | 2.0 |
Note: This table presents hypothetical data to illustrate the type of information obtained from MD simulations.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry is invaluable for modeling reaction pathways and characterizing the transition states of chemical reactions involving 2-Furanmethanol, 5-(methylthio)-. For instance, the conversion of this molecule into other valuable chemicals can be investigated. DFT calculations can be used to map the potential energy surface of a reaction, identifying the minimum energy path from reactants to products. nih.govrsc.org
A key aspect of this modeling is the location and characterization of transition state structures, which correspond to the energy maxima along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a critical factor in reaction kinetics. rsc.org For example, the mechanism of oxidation of the methylthio group or the etherification of the hydroxyl group could be elucidated through these computational methods. Studies on the pyrolysis of furan derivatives have successfully used these techniques to determine reaction energy barriers. rsc.org
Ligand-Target Interaction Prediction and Docking Studies
In the context of medicinal chemistry and drug design, molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein target. acgpubs.org Furan derivatives have been investigated for their potential as enzyme inhibitors. rsc.orgmdpi.comnih.govnih.gov
For 2-Furanmethanol, 5-(methylthio)-, docking studies could be performed to explore its potential as an inhibitor for various enzymes. These simulations would place the molecule into the active site of a target protein and score the different binding poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The results of such studies can guide the development of new therapeutic agents. For instance, the sulfur atom could engage in pi-sulfur interactions, and the hydroxyl group could act as a hydrogen bond donor or acceptor. rsc.orgnih.gov
Table 3: Hypothetical Docking Results for 2-Furanmethanol, 5-(methylthio)- with a Target Protein
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Tyrosinase | -6.8 | HIS259, VAL283, SER282 |
| Cyclooxygenase-2 | -7.2 | ARG120, TYR355, SER530 |
Note: This table is for illustrative purposes and does not represent actual experimental or calculated data.
Spectroscopic Property Prediction and Validation
Computational methods are highly effective in predicting various spectroscopic properties, which can then be used to validate and interpret experimental data. For 2-Furanmethanol, 5-(methylthio)-, DFT calculations can be used to predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. globalresearchonline.net
The calculated vibrational frequencies from DFT can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach and have been shown to correlate well with experimental data for a wide range of organic molecules. acs.orgresearchgate.netresearchgate.netmdpi.com These predictions are invaluable for confirming the structure of newly synthesized compounds and for understanding how the electronic environment of each atom influences its spectroscopic signature. Theoretical studies on furan and its derivatives have demonstrated the accuracy of these predictive methods. globalresearchonline.netresearchgate.net
Vi. Derivatization Strategies and Analogue Synthesis for Targeted Research Applications
Design and Synthesis of Functionalized 2-Furanmethanol, 5-(methylthio)- Analogues
The functionalization of 2-Furanmethanol, 5-(methylthio)- can be systematically approached by modifying its three key structural components: the hydroxymethyl moiety, the methylthio group, and the furan (B31954) ring itself.
The primary alcohol of the hydroxymethyl group is a prime site for a variety of chemical transformations. These modifications can alter polarity, reactivity, and introduce new functionalities.
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde, 2-Furancarboxaldehyde, 5-(methylthio)-, or further to a carboxylic acid. These transformations introduce electrophilic carbonyl centers, which are valuable for subsequent reactions like condensation or amidation.
Esterification and Etherification: Standard esterification or etherification reactions can be employed to introduce a wide range of substituents. atamanchemicals.com For example, reaction with acyl chlorides or alkyl halides can yield esters and ethers, respectively, allowing for fine-tuning of properties like lipophilicity and steric bulk. atamanchemicals.com
Replacement with Other Functional Groups: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate) and subsequently displaced by various nucleophiles. A significant application is its conversion to an aminomethyl group. This can be achieved through a multi-step process involving oxidation to the aldehyde, followed by reductive amination. This process has been demonstrated for the synthesis of 5-(aminomethyl)-2-furanmethanol from 5-hydroxymethylfurfural (B1680220) (HMF), a structurally related compound. researchgate.net
The methylthio group significantly influences the electronic properties of the furan ring and serves as a handle for further functionalization.
Oxidation: The sulfur atom can be selectively oxidized to produce the corresponding methylsulfinyl (a sulfoxide) or methylsulfonyl (a sulfone) analogues. For instance, treatment of 2-Y-3-(5-methylthio-2-furyl)acrylonitriles with hydrogen peroxide in acetic acid yields the respective 5-methylsulfonyl derivatives. chempap.org This transformation dramatically increases the electron-withdrawing nature of the substituent, which can activate the furan ring for certain reactions. chempap.org
Substitution: The entire methylthio group can be viewed as a potential leaving group in nucleophilic aromatic substitution reactions, particularly when the ring is activated by other electron-withdrawing substituents. chempap.org
Removal: The methylthio group can be reductively cleaved using reagents like Raney Nickel, which would yield 2-Furanmethanol. nih.gov This strategy can be employed as a "traceless" handle in a multi-step synthesis.
Modifying the furan ring itself opens up a vast chemical space for creating diverse analogues.
Electrophilic Aromatic Substitution: The furan ring can undergo electrophilic substitution at the C3 and C4 positions. For example, treatment of related 3-methylthio-2,5-diaryl furans with molecular bromine results in bromination at the 4-position. nih.gov
Heteroatom Incorporation (Paal-Knorr Synthesis): One of the most profound modifications involves replacing the furan's oxygen atom with another heteroatom. The Paal-Knorr synthesis provides a classic route to achieve this. By starting with a suitable 1,4-dicarbonyl precursor, which can be derived from the furan starting material, one can synthesize pyrrole (B145914) (nitrogen) or thiophene (B33073) (sulfur) analogues. nih.gov This fundamentally alters the aromatic system and its associated chemical properties.
Table 1: Examples of Derivatization Strategies for 2-Furanmethanol, 5-(methylthio)-
| Starting Moiety | Type of Modification | Resulting Functional Group/Analogue | Potential Impact |
| Hydroxymethyl (-CH₂OH) | Oxidation | Aldehyde (-CHO) | Introduces electrophilic center |
| Hydroxymethyl (-CH₂OH) | Etherification | Alkoxymethyl (-CH₂OR) | Increases lipophilicity |
| Hydroxymethyl (-CH₂OH) | Reductive Amination (via aldehyde) | Aminomethyl (-CH₂NH₂) | Introduces basic center, H-bonding |
| Methylthio (-SCH₃) | Oxidation | Methylsulfonyl (-SO₂CH₃) | Increases electron-withdrawing character |
| Furan Ring | Bromination | 3-Bromo-5-(methylthio)-2-furanmethanol | Provides handle for cross-coupling |
| Furan Ring | Paal-Knorr Synthesis | Pyrrole or Thiophene Analogue | Alters aromaticity and electronic properties |
Rational Design of Derivatives for Specific Chemical Reactivities
The synthesis of derivatives is often guided by a "rational design" approach, where structural modifications are made to achieve a predetermined outcome. nih.gov This involves considering the electronic and steric effects of substituents to influence a molecule's reactivity.
For example, in the context of nucleophilic aromatic substitution on the furan ring, the reaction rate is heavily influenced by the electron-withdrawing properties of the substituents and the nature of the leaving group. chempap.org Researchers have synthesized model compounds like 2-cyano-3-(5-methylsulfonyl-2-furyl)acrylonitriles to study these kinetics. chempap.org The powerful electron-withdrawing nature of the cyano and methylsulfonyl groups makes the furan ring more susceptible to attack by nucleophiles. chempap.org
In the field of medicinal chemistry, rational design is used to create analogues with enhanced biological activity. For instance, a series of 5-nitro-2-furoic acid (5-NFA) analogues were rationally designed and synthesized to act as inhibitors of Trypanosoma cruzi trypanothione (B104310) reductase, a key enzyme in the parasite's metabolism. conicet.gov.ar This approach involves designing molecules that can specifically interact with the enzyme's active site, thereby disturbing the parasite's redox balance. conicet.gov.ar Similar principles could be applied to 2-Furanmethanol, 5-(methylthio)- to design derivatives with targeted biological or material properties.
Strategies for Chiral Synthesis of Stereoisomers
While 2-Furanmethanol, 5-(methylthio)- is an achiral molecule, chiral centers can be introduced through derivatization, leading to stereoisomers with potentially distinct biological activities or properties in chiral environments. The development of synthetic strategies to control the stereochemistry of these derivatives is an important area of research.
Approaches to obtaining enantiomerically pure or enriched furan derivatives include:
Asymmetric Synthesis: Employing chiral catalysts or auxiliaries during the synthesis can favor the formation of one stereoisomer over another.
Chiral Resolution: Synthesizing a racemic mixture of a derivative and then separating the enantiomers is a common strategy. This can be accomplished through methods such as:
Selective enzymatic hydrolysis: Using an enzyme that selectively reacts with one enantiomer.
Preparative chiral chromatography: Physically separating the enantiomers on a chiral stationary phase.
For example, a study on the synthesis of novel furan lignan (B3055560) derivatives involved the creation of a racemic mixture, followed by selective hydrolysis to obtain two optical isomers. nih.gov The absolute configurations of these isomers were then determined using spectroscopic methods. nih.gov Such methodologies are directly applicable to the synthesis of chiral analogues of 2-Furanmethanol, 5-(methylthio)-.
Vii. Biochemical Transformations and Natural Occurrence Research
Biosynthesis and Biotransformation Pathways of Furanmethanol Derivatives
The biosynthesis and transformation of furanmethanol derivatives are intricate processes, often involving microbial and enzymatic actions on furanic compounds. These pathways are of significant interest due to their role in both the natural occurrence of these compounds and their potential for industrial applications.
Microorganisms play a crucial role in the metabolism of furanic compounds, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). nih.gov These compounds are often found in nature and are also generated during the processing of lignocellulosic biomass. nih.gov While toxic to many microbes, some have evolved defense mechanisms that involve the oxidation and/or reduction of these aldehydes into less harmful furanic alcohols and acids. nih.gov These reactions are the preliminary steps in the degradation pathways of furfural and HMF. nih.gov
For instance, the degradation of furfural typically proceeds through 2-furoic acid to the primary intermediate 2-oxoglutarate. nih.gov HMF, on the other hand, is converted to 2-furoic acid via 2,5-furandicarboxylic acid. nih.gov The genes encoding the enzymes for these degradation pathways have been identified in organisms like Cupriavidus basilensis HMF14. nih.gov While the genetic organization for furfural degradation is highly conserved among different microorganisms, the genes for the initial HMF degradation steps show significant diversity. nih.gov
The ability of microorganisms to transform furanic compounds is not limited to detoxification. Some microbes can convert furfural to furfuryl alcohol. For example, the methanogenic archaeon Methanococcus sp. strain B can metabolize furfural to furfuryl alcohol. researchgate.net Similarly, Scheffersomyces stipitis can reduce furfural and HMF to the less toxic furanmethanol and furan-2,5-dimethanol. nih.gov This biotransformation is a key area of research for producing value-added chemicals from biomass. nih.gov
Table 1: Microbial Transformation of Furanic Compounds
| Microorganism | Furanic Substrate | Transformed Product(s) | Reference |
| Cupriavidus basilensis HMF14 | Furfural, 5-Hydroxymethylfurfural (HMF) | 2-Furoic acid, 2,5-Furandicarboxylic acid | nih.gov |
| Methanococcus sp. strain B | Furfural | Furfuryl alcohol | researchgate.net |
| Scheffersomyces stipitis | Furfural, 5-Hydroxymethylfurfural (HMF) | Furanmethanol, Furan-2,5-dimethanol | nih.gov |
| Fusarium striatum | 5-Hydroxymethylfurfural (HMF) | 2,5-di(hydroxymethyl)furan (DHMF) | mdpi.com |
The enzymatic conversion of furanic aldehydes to their corresponding alcohols is a cornerstone of biocatalysis, offering a green and sustainable alternative to traditional chemical methods. nih.gov Enzymes, either isolated or within whole cells, are utilized for these transformations, which are characterized by high selectivity and mild reaction conditions. scielo.org.co
Alcohol dehydrogenases are key enzymes in the reduction of furfural and HMF. nih.gov Studies on Scheffersomyces stipitis have shown that multiple alcohol dehydrogenases are involved in the detoxification of these aldehydes. nih.gov Specifically, the transcription of genes SsADH4 and SsADH6 is significantly induced in the presence of furfural and HMF, and the resulting proteins exhibit NADH- and/or NADPH-dependent activity for their reduction. nih.gov
Biocatalytic processes are being developed for the scalable production of furan-based chemicals. For example, Pseudomonas putida KT2440 has been used for the selective oxidation of furfural to furoic acid. frontiersin.org In another application, a newly isolated Fusarium striatum strain has demonstrated the ability to biotransform HMF into the high-value chemical 2,5-di(hydroxymethyl)furan (DHMF) with high yields and selectivity. mdpi.com Chemoenzymatic cascades, which combine chemical and enzymatic steps, are also being explored to synthesize furan (B31954) alcohols from raw biomass materials. nih.gov
Table 2: Key Enzymes in Furanmethanol Derivative Biotransformation
| Enzyme/Enzyme System | Substrate | Product | Source Organism | Reference |
| Alcohol Dehydrogenases (SsAdh1p, SsAdh5p, SsAdh7p) | Furfural, HMF | Furanmethanol, Furan-2,5-dimethanol | Scheffersomyces stipitis | nih.gov |
| Molybdoenzyme | Furfural | Furoic Acid | Pseudomonas putida KT2440 | frontiersin.org |
| Chloroperoxidase, Glucose Oxidase | Furylpropanols | Spirocyclic Ketal | Caldariomyces fumago | acs.org |
| Lipase CALB (Novozym 435) | 5-(aminomethyl)-2-furanmethanol and fatty acids | Amino-esters | Candida antarctica | rsc.org |
Formation in Complex Biological Matrices and Maillard-Type Reactions
The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a primary source of numerous flavor and aroma compounds in thermally processed foods. nih.govwikipedia.org This complex series of reactions leads to the formation of a wide array of products, including furan derivatives. nih.govfrontiersin.org
The formation of 2-furanmethanol and its derivatives is a known outcome of the Maillard reaction. atamanchemicals.com For instance, 2-furfural and 2-furanmethanol have been identified as important intermediates in the formation of the key coffee aroma compound, 2-furfurylthiol, during the reaction of glucose and cysteine. researchgate.netresearchgate.net The reaction pathway involves the generation of 2-furfural from the Maillard reaction, which is then reduced to 2-furanmethanol. researchgate.net This can then react with hydrogen sulfide (B99878), derived from cysteine, to form 2-furfurylthiol. researchgate.net
The specific reactants and conditions of the Maillard reaction significantly influence the profile of the resulting volatile compounds. Factors such as the type of amino acid and sugar, temperature, and pH all play a role. frontiersin.org For example, in the reaction between ribose and cysteine, the carbon skeleton of ribose has been shown to remain intact in the formation of 2-furfurylthiol. acs.org Isotope labeling studies have further elucidated these pathways, confirming that the methylfuran moiety of 2-methyl-3-(methylthio)furan (B1580562) originates from ribose. acs.org
Metabolomic Profiling and Identification in Biological Samples
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful tool for identifying and quantifying furan derivatives in complex biological samples. nih.govnih.gov Untargeted metabolomics approaches, in particular, allow for the comprehensive analysis of a wide range of metabolites without pre-selection, enabling the discovery of novel compounds. rsc.org
Using techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS) and gas chromatography-mass spectrometry (GC-MS), researchers can detect and annotate numerous metabolites in biological fluids such as blood and urine. nih.govrsc.org For instance, an untargeted metabolomics study of human plasma after the consumption of plant extracts identified 2-furanmethanol. rsc.org This compound has also been detected in various food items, including coffee, beer, and tea, making it a potential biomarker for the consumption of these products. nih.govfoodb.ca
The identification of specific furan derivatives can provide insights into metabolic pathways and dietary exposures. For example, 2-methyl-5-(methylthio)furan (B85443) has been identified as a metabolite in human urine and is also found in coffee. nih.gov Furthermore, the analysis of volatile compounds in tequila production byproducts (vinasses) has revealed the presence of several furanic compounds, including furfural, 5-(hydroxymethyl)furfural (HMF), and 2-furanmethanol, particularly in processes involving the cooking of agave. mdpi.com This highlights the importance of metabolomic profiling in understanding the chemical composition of both food products and their associated waste streams.
Viii. Industrial and Process Chemistry Innovations
Process Development and Scale-Up Methodologies for Production
The economically viable production of 2-Furanmethanol, 5-(methylthio)- on an industrial scale hinges on the development of robust and efficient synthesis and purification protocols. While specific large-scale production data for this particular compound is not extensively published, analogies can be drawn from the well-established processes for structurally similar furan (B31954) derivatives, such as 2-furanmethanol and 5-dimethylaminomethyl-2-furanmethanol.
A common synthetic route to substituted furanmethanols involves the modification of a pre-existing furan ring. For instance, the synthesis of 5-dimethylaminomethyl-2-furanmethanol is achieved through a Mannich reaction with 2-furanmethanol, bis(dimethylamino)methane, and an acid catalyst. google.comgoogle.com A similar strategy could be envisioned for 2-Furanmethanol, 5-(methylthio)-, potentially starting from 2-furanmethanol and introducing the methylthio group at the 5-position.
Key considerations in the process development and scale-up for the production of 2-Furanmethanol, 5-(methylthio)- would include:
Raw Material Sourcing and Purity: The primary starting material, likely a furan derivative, must be readily available and of sufficient purity to minimize side reactions and simplify downstream processing.
Reaction Optimization: Parameters such as catalyst selection, solvent choice, reaction temperature, and pressure need to be meticulously optimized to maximize yield and selectivity while minimizing energy consumption.
Product Isolation and Purification: Given the potential for side-product formation, robust purification techniques are essential. Distillation, chromatography, and crystallization are common methods employed in the purification of furan derivatives. For instance, 5-dimethylaminomethyl-2-furanmethanol is purified by vacuum distillation. google.comgoogle.com
Waste Management: The development of environmentally benign processes necessitates careful consideration of waste streams, with an emphasis on minimizing waste generation and exploring opportunities for recycling or valorization of byproducts.
A hypothetical process flow for the production of 2-Furanmethanol, 5-(methylthio)- could involve the reaction of a suitable furan precursor in a stirred-tank reactor, followed by a series of separation and purification steps to achieve the desired product quality.
Table 1: Comparison of Potential Synthesis Parameters for Furan Derivatives
| Parameter | 5-dimethylaminomethyl-2-furanmethanol | Hypothetical 2-Furanmethanol, 5-(methylthio)- |
| Starting Material | 2-Furanmethanol | 2-Furanmethanol or 5-halo-2-furanmethanol |
| Reagent | Bis(dimethylamino)methane | Methanethiol or a methylthio-containing nucleophile |
| Catalyst | Acid catalyst (e.g., HCl, Acetic Acid) | Acid or base catalyst, depending on the reaction mechanism |
| Solvent | Acetic Acid, Dichloromethane | Aprotic or protic solvent, depending on the reaction |
| Reaction Temperature | 0-25°C | To be optimized |
| Purification Method | Vacuum Distillation | Vacuum Distillation, Chromatography |
Continuous Flow Chemistry Approaches in Furan Synthesis
Continuous flow chemistry has emerged as a powerful tool in modern chemical synthesis, offering several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for higher yields and purity. The application of continuous flow technology to furan synthesis is an area of active research.
For instance, the synthesis of 2,5-diaryl furans has been successfully demonstrated in a continuous flow system, leading to significantly higher yields compared to batch processes. chemrxiv.orged.ac.ukacs.org This approach often involves the in-situ generation and reaction of unstable intermediates, which is a key advantage of flow chemistry. chemrxiv.orged.ac.ukacs.org Similarly, the C3-alkylation of furfural (B47365) derivatives has been achieved using a continuous flow homogeneous catalysis setup. nih.gov
The synthesis of 2-Furanmethanol, 5-(methylthio)- could potentially be adapted to a continuous flow process. This would involve pumping the reactants through a heated tube or a packed-bed reactor containing a solid-supported catalyst. The product stream would then be collected and purified continuously.
Table 2: Potential Advantages of Continuous Flow Synthesis for 2-Furanmethanol, 5-(methylthio)-
| Feature | Benefit |
| Enhanced Safety | Smaller reaction volumes minimize the risk of runaway reactions. |
| Improved Heat and Mass Transfer | Precise temperature control and efficient mixing lead to better reaction control. |
| Higher Yields and Purity | Reduced side reactions and improved selectivity can lead to a cleaner product. |
| Automation and Scalability | Flow systems are readily automated and can be scaled up by running multiple reactors in parallel. |
Catalytic Engineering and Reactor Design for Furanmethanol Synthesis
The choice of catalyst and reactor design are critical factors in the efficient synthesis of furanmethanols. The industrial production of 2-furanmethanol, for example, is typically achieved through the catalytic hydrogenation of furfural. atamanchemicals.com This process can be carried out in either the liquid or gas phase, with various catalysts and reactor configurations being employed. atamanchemicals.com
For gas-phase hydrogenation, tubular reactors with a high length-to-diameter ratio are often used to ensure plug flow behavior, which can suppress secondary hydrogenation reactions and improve selectivity. atamanchemicals.com In liquid-phase hydrogenation, slurry reactors or packed-bed reactors are common choices.
In the context of 2-Furanmethanol, 5-(methylthio)- synthesis, catalytic engineering would focus on developing catalysts with high activity and selectivity for the desired transformation. This could involve the use of supported metal catalysts, solid acid or base catalysts, or even biocatalysts. Reactor design would then be tailored to the specific catalyst and reaction conditions. For example, a fixed-bed reactor would be suitable for a solid catalyst, while a stirred-tank reactor might be preferred for a homogeneous catalyst.
Supercritical fluids have also been explored as reaction media for the production of furan-based biofuels, offering enhanced reaction rates and selectivities. conicet.gov.ar The use of supercritical reactors could be a promising avenue for the synthesis of 2-Furanmethanol, 5-(methylthio)-.
Circular Economy Concepts for Furanic Chemical Valorization
The principles of a circular economy, which emphasize the reduction of waste and the continuous use of resources, are highly relevant to the furan chemical industry. ukcatalysishub.co.ukscielo.br Furanic compounds are often derived from biomass, a renewable feedstock, which aligns with the goal of transitioning away from a linear, fossil-fuel-based economy. catalysis-summit.comhilarispublisher.com
The valorization of furanic compounds involves converting them into a wide range of valuable chemicals and materials. chemrxiv.orgmdpi.comepa.govacs.org For example, furfural can be transformed into furfuryl alcohol, which is a key monomer for the production of furan resins. atamanchemicals.com
2-Furanmethanol, 5-(methylthio)- can be viewed as a value-added product derived from the furan platform. Its synthesis from biomass-derived precursors would contribute to a more circular and sustainable chemical industry. Furthermore, exploring the end-of-life options for products derived from this compound, such as chemical recycling, would be a key aspect of a circular economy approach. ukcatalysishub.co.uk
Applications as Chemical Intermediates in Complex Organic Molecule Synthesis
Substituted furanmethanols are valuable intermediates in organic synthesis. For example, 5-dimethylaminomethyl-2-furanmethanol is a key intermediate in the synthesis of histamine (B1213489) H2-receptor antagonists like ranitidine. google.comgoogle.com The furan ring can also participate in various cycloaddition reactions, providing access to a diverse range of carbocyclic and heterocyclic compounds. bohrium.com
While specific applications of 2-Furanmethanol, 5-(methylthio)- as a chemical intermediate are not extensively documented in the public domain, its structure suggests several potential uses. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to a leaving group for nucleophilic substitution reactions. The methylthio group can also be a site for further functionalization.
The presence of both a furan ring and a sulfur-containing substituent makes 2-Furanmethanol, 5-(methylthio)- a potentially useful building block for the synthesis of agrochemicals, pharmaceuticals, and specialty materials. For instance, many biologically active compounds contain furan and/or thioether moieties.
Q & A
Q. Table 1: Common Synthetic Routes
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Reduction | NaBH₄ in MeOH, 0°C, 2h | 5-(Methylthio)-2-furanmethanol |
| Reduction | LiAlH₄ in THF, reflux, 6h | 5-(Methylthio)-2-furanmethanol |
Basic: How can spectroscopic techniques characterize 2-Furanmethanol, 5-(methylthio)-?
Methodological Answer:
- ¹H NMR : The methylthio (-SCH₃) group appears as a singlet at δ 2.1–2.3 ppm. The furan protons resonate between δ 6.2–7.5 ppm, with coupling patterns indicating substitution positions.
- ¹³C NMR : The methine carbon adjacent to the methanol group appears at δ 60–65 ppm, while the methylthio carbon is at δ 12–15 ppm.
- IR : Broad O-H stretch (~3200 cm⁻¹), C-O (1050–1100 cm⁻¹), and C-S (650–750 cm⁻¹) vibrations confirm functional groups.
- Mass Spec : Molecular ion peak at m/z 144 (C₆H₈O₂S⁺) with fragmentation patterns reflecting loss of -CH₂OH or -SCH₃ groups .
Advanced: How can reaction selectivity be optimized during synthesis to minimize byproducts?
Methodological Answer:
- Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) to enhance regioselectivity during substitution reactions.
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions.
- Temperature Control : Lower temperatures (0–5°C) suppress aldol condensation of the aldehyde precursor.
- In Situ Monitoring : Employ TLC or GC-MS to track reaction progress and terminate at optimal conversion .
Basic: What are the key reactivity patterns of 2-Furanmethanol, 5-(methylthio)-?
Methodological Answer:
- Oxidation : Under mild conditions (e.g., KMnO₄ in acetone), the methanol group oxidizes to a carboxylic acid, yielding 5-(methylthio)-2-furancarboxylic acid.
- Esterification : React with acetyl chloride to form the acetate derivative, useful in volatility studies.
- Nucleophilic Substitution : The methylthio group can be displaced by amines or thiols under basic conditions (e.g., NaH/DMF) .
Advanced: How can computational chemistry predict the compound’s reactivity in drug design?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electrophilic/nucleophilic sites.
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina.
- SAR Analysis : Correlate substituent effects (e.g., -SCH₃ vs. -OCH₃) on binding affinity using QSAR models .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Meta-Analysis : Compare studies for variables like cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., IC₅₀ under hypoxia vs. normoxia).
- Dose-Response Validation : Reproduce experiments with standardized protocols (e.g., MTT assay at 24h/48h endpoints).
- Structural Confirmation : Verify compound purity via HPLC (>98%) to rule out impurities influencing results .
Basic: What analytical methods quantify 2-Furanmethanol, 5-(methylthio)- in complex matrices?
Methodological Answer:
- HPLC-UV : Use a C18 column (acetonitrile/water gradient) with detection at 254 nm.
- GC-MS : Derivatize with BSTFA to enhance volatility; monitor m/z 144 (molecular ion).
- Sample Prep : Liquid-liquid extraction (ethyl acetate) for biological matrices; SPE for environmental samples .
Advanced: Can 2-Furanmethanol, 5-(methylthio)- serve as a monomer for bio-based polymers?
Methodological Answer:
- Polymer Synthesis : React with diisocyanates (e.g., HDI) to form polyurethanes; optimize stoichiometry (1:1.2 molar ratio) for crosslinking.
- Thermal Analysis : Assess Tg via DSC (expected 80–100°C) and degradation onset via TGA.
- Green Chemistry : Explore enzymatic catalysis (e.g., lipases) for solvent-free polycondensation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
